molecular formula C21H28ClNO4 B12369774 5-Hydroxy Propafenone-d6 (hydrochloride)

5-Hydroxy Propafenone-d6 (hydrochloride)

Cat. No.: B12369774
M. Wt: 399.9 g/mol
InChI Key: FAYLNKVZLXBDBE-HWWUZHPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Propafenone-d6 (hydrochloride) involves the incorporation of deuterium into the 5-Hydroxy Propafenone molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods: Industrial production of 5-Hydroxy Propafenone-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy Propafenone-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

5-Hydroxy Propafenone-d6 (hydrochloride) is widely used in scientific research, including:

    Chemistry: Used as a stable isotope for tracing and quantitation in various chemical reactions.

    Biology: Helps in studying metabolic pathways and enzyme kinetics.

    Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

    Industry: Employed in the development and testing of new pharmaceuticals.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H28ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

3-deuterio-1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D,8D;

InChI Key

FAYLNKVZLXBDBE-HWWUZHPSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])CC(=O)C2=C(C=CC(=C2)O)OCC(CNCCC)O)[2H])[2H].Cl

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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